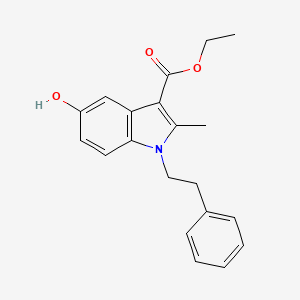
ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate, also known as 5-MeO-DALT, is a synthetic compound belonging to the family of tryptamines. It was first synthesized in 2004 by David E. Nichols and his team at Purdue University. This compound has gained attention due to its potential therapeutic and research applications.
作用機序
The exact mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. It may also interact with other serotonin receptors and affect the release and uptake of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. It has also been reported to produce psychedelic effects such as altered perception, mood, and thought processes in humans.
実験室実験の利点と制限
One advantage of using ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate in lab experiments is its high potency, which allows for lower doses to be used compared to other tryptamines. This can reduce the risk of toxicity and adverse effects. However, one limitation is the lack of comprehensive safety data, as the compound has not been extensively studied in humans.
将来の方向性
1. Investigating the potential therapeutic applications of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate in treating anxiety, depression, and addiction.
2. Studying the effects of this compound on brain function and neural pathways involved in mood and cognition.
3. Developing safer and more effective methods for synthesizing and administering this compound.
4. Examining the long-term effects of this compound on mental and physical health.
5. Exploring the potential use of this compound in psychotherapy and spiritual practices.
In conclusion, this compound is a synthetic compound with potential therapeutic and research applications. While its mechanism of action and physiological effects are not fully understood, further studies may shed light on its potential benefits and limitations. It is important to conduct research in a safe and ethical manner to ensure the responsible use of this compound.
合成法
The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate involves the condensation of 5-hydroxyindole-3-carboxylic acid with 2-phenylethylamine, followed by esterification with ethyl alcohol. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in treating anxiety, depression, and addiction. It has also been studied for its potential use in psychotherapy and spiritual practices due to its reported effects on consciousness and perception.
特性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-20(23)19-14(2)21(12-11-15-7-5-4-6-8-15)18-10-9-16(22)13-17(18)19/h4-10,13,22H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSWIOFHOLHGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5025395.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
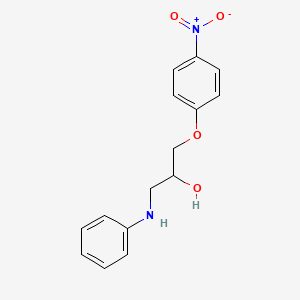
![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)


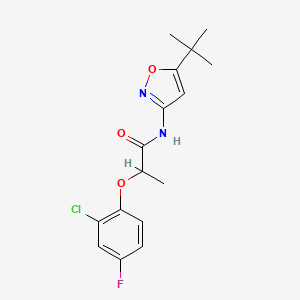
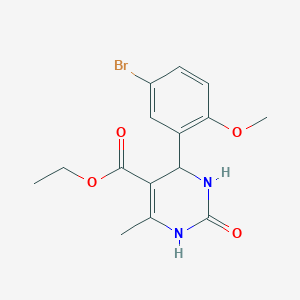
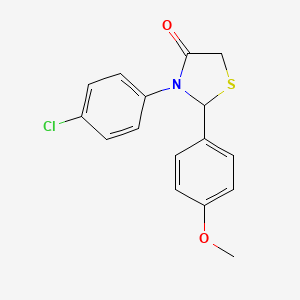
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)